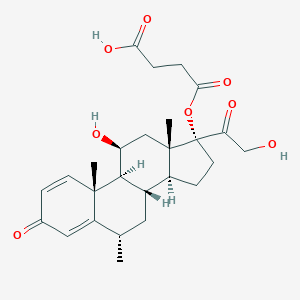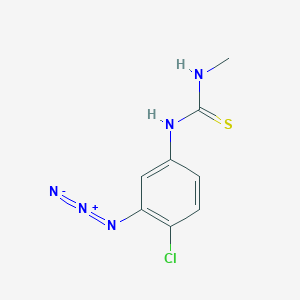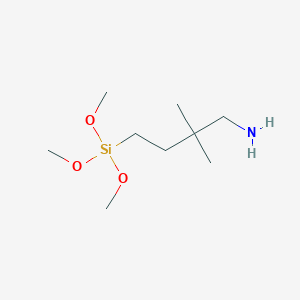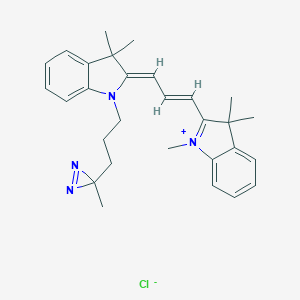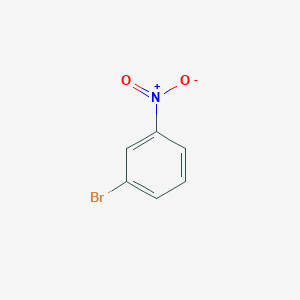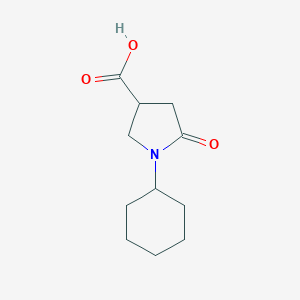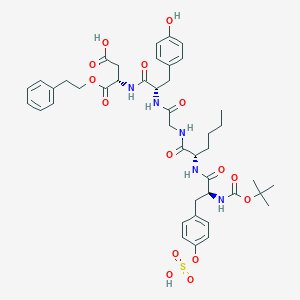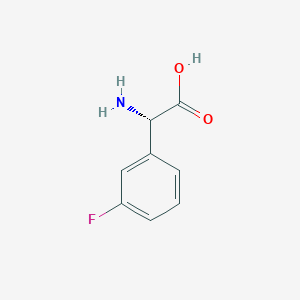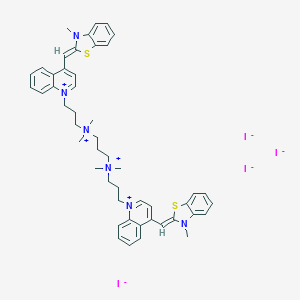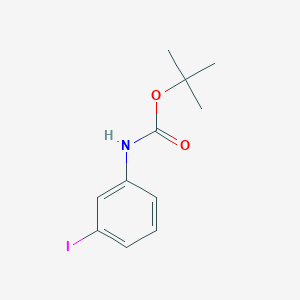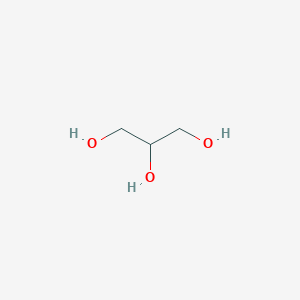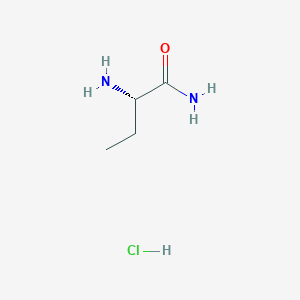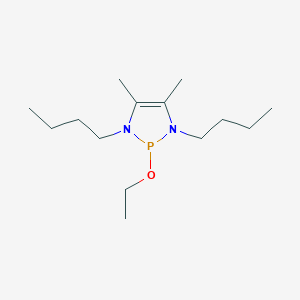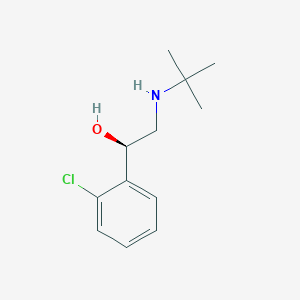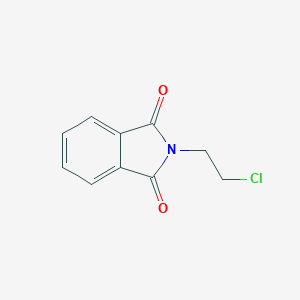
N-(2-Chloroethyl)phthalimide
概要
説明
“N-(2-Chloroethyl)phthalimide” is a chemical compound with the molecular formula C10H8ClNO2 . It has an average mass of 209.629 Da and a monoisotopic mass of 209.024353 Da . It is also known by other names such as “2-(2-chloroethyl)isoindoline-1,3-dione” and "2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione" .
Synthesis Analysis
“N-(2-Chloroethyl)phthalimide” can be prepared by the reaction of potassium phthalimide and 2-chloroethyl tosylate . This synthesis method has been reported in various scientific papers .Molecular Structure Analysis
The molecular structure of “N-(2-Chloroethyl)phthalimide” consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed in 2D or 3D models .Chemical Reactions Analysis
“N-(2-Chloroethyl)phthalimide” may be used in the preparation of 1-[(dialkylamino)alkyl]-1,8-naphthyridin-2(1H)ones . These compounds were evaluated for the inhibition of gastric acid secretion in vivo .Physical And Chemical Properties Analysis
“N-(2-Chloroethyl)phthalimide” has a molecular weight of 209.63 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 209.0243562 g/mol .科学的研究の応用
Study on the Synthesis of N-(2-Chloroethyl)phthalimide
N-(2-Chloroethyl)phthalimide is synthesized via the Gabriel reaction, where potassium phthalimide reacts with dichloroethane in the presence of N,N-dimethylformamide (DMF) and tetrabutylamonium bromide (TBBA) as a catalyst. The process yields the title compound with an 87.3% success rate (Wu Yuan-yuan et al., 2013).
Ligand Synthesis and Crystal Structures
N-(2-(4-Methoxyphenyltelluro)ethyl)benzamide and N-(2-(4-methoxyphenyltelluro)propyl)phthalimide Synthesis
The reaction of N-(2-chloroethyl)benzamide and N-[3-bromopropyl]phthalimide with ArTe-Na+ generated N-[2-(4-methoxyphenyltelluro)ethyl]benzamide and N-[2-(4-methoxyphenyltelluro)propyl] phthalimide. These compounds were characterized by their NMR spectra, and their crystal structures were determined through X-ray diffraction (XRD) (A. Singh et al., 2002).
Thermochemical Properties
Thermochemical Study of N-(2-Chloroethyl)phthalimide
A detailed thermochemical analysis of N-(2-Chloroethyl)phthalimide was conducted, which included measuring the standard massic energies of combustion and the standard molar enthalpies of sublimation at 298.15 K. These values were crucial in deriving the standard molar enthalpies of formation in both crystalline and gaseous phases (M. R. D. Silva et al., 2007).
Polymer Research
Copolymers of 2-(N-phthalimido)ethyl methacrylate
Studies have been conducted on copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate. These copolymers were characterized using various techniques like IR, 1 H-NMR spectral studies, and thermal analysis. The research also delved into the molecular weights, solubility, intrinsic viscosity, and copolymer compositions of these materials (R. Jayakumar et al., 2000).
Application in Catalysis
Direct Catalytic Trifluoromethylthiolation
N-(Trifluoromethylthio)phthalimide, synthesized from N-(2-Chloroethyl)phthalimide, is utilized as an electrophilic source in the trifluoromethylthiolation of boronic acids and alkynes. This showcases the application of N-(2-Chloroethyl)phthalimide derivatives in organic synthesis and its relevance in pharmaceutical and agrochemical research (Roman Pluta et al., 2014).
特性
IUPAC Name |
2-(2-chloroethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHGARLYQHMNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283860 | |
| Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)phthalimide | |
CAS RN |
6270-06-0 | |
| Record name | 6270-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6270-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

